molecular formula C6H5BrFN B098770 3-Bromo-2-fluoro-5-methylpyridine CAS No. 17282-01-8

3-Bromo-2-fluoro-5-methylpyridine

Cat. No. B098770
CAS RN: 17282-01-8
M. Wt: 190.01 g/mol
InChI Key: FWKQBHMQYXTOTD-UHFFFAOYSA-N
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Description

The compound 3-Bromo-2-fluoro-5-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that are of significant interest in medicinal chemistry due to their potential as building blocks for pharmaceuticals. The presence of bromine and fluorine atoms in the pyridine ring can greatly influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations 910.

Synthesis Analysis

The synthesis of halogenated pyridines often involves halogen dance reactions, lithiation followed by trapping with electrophiles, or palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, was achieved using halogen dance reactions . Similarly, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid was accomplished by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . These methods highlight the versatility and regioselectivity achievable in the synthesis of halogenated pyridines.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms on the pyridine ring, which can influence the electronic distribution and steric hindrance within the molecule. For example, the crystal structure of a related Schiff base compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, was determined by single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings9. Such structural analyses are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Halogenated pyridines undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), Suzuki coupling, and palladium-catalyzed amination. The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, for example, was achieved under different conditions to selectively substitute the bromide, chloride, or fluoro groups . Additionally, the Suzuki reaction of 5-bromo-2-fluoro-3-pyridylboronic acid with aryl iodides led to the formation of disubstituted fluoropyridines . These reactions demonstrate the chemical versatility of halogenated pyridines as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. These properties include boiling points, melting points, solubility, and reactivity. The presence of electronegative atoms like fluorine and bromine can affect the acidity of the pyridine nitrogen and the overall dipole moment of the molecule. Quantum mechanical and spectroscopic studies, such as those performed on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic characteristics and potential non-linear optical (NLO) behavior of these compounds . Additionally, the biological activity can be inferred from docking studies, as seen with 2-Amino-3-bromo-5-nitropyridine, which exhibited binding affinity to a protein target .

Scientific Research Applications

Chemoselective Functionalization

Research on pyridine derivatives, closely related to 3-Bromo-2-fluoro-5-methylpyridine, has explored chemoselective functionalization. For instance, 5-bromo-2-chloro-3-fluoropyridine has been studied for selective substitution reactions, demonstrating its potential as a building block in organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Halogen-rich Intermediates

The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which share structural similarities with 3-Bromo-2-fluoro-5-methylpyridine, has been investigated. These intermediates are valuable in medicinal chemistry for constructing complex molecules (Wu, Porter, Frennesson, & Saulnier, 2022).

Versatile Synthesis of Pyridines

Research into the versatile synthesis of pyridines, including compounds similar to 3-Bromo-2-fluoro-5-methylpyridine, has shown the adaptability of these molecules in creating various substituted pyridines and pyridones, underlining their importance in organic chemistry (Sutherland & Gallagher, 2003).

Functionalization for Cognition Enhancers

The functionalization of pyridines, such as 2-Fluoro-4-methylpyridine, for the synthesis of cognition enhancer drug candidates, highlights the role of these compounds in pharmaceutical research (Pesti et al., 2000).

Synthesis of Pyridine-Based Derivatives

Studies have explored the synthesis of novel pyridine-based derivatives using cross-coupling reactions. These derivatives have potential applications in various fields, including as chiral dopants for liquid crystals and in biological activities (Ahmad et al., 2017).

Safety And Hazards

3-Bromo-2-fluoro-5-methylpyridine may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

3-bromo-2-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQBHMQYXTOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618373
Record name 3-Bromo-2-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-5-methylpyridine

CAS RN

17282-01-8
Record name 3-Bromo-2-fluoro-5-methylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-5-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluoro-5-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FL Setliff - Journal of Chemical and Engineering Data, 1970 - ACS Publications
… A recent note (2) described the synthesis of 3-bromo-2-chloro-5-methylpyridine(lb) and 3-bromo-2-fluoro-5-methylpyridine (Ic) via diazotization of 2-amino-3-bromo-5-methylpyridine (la) …
Number of citations: 10 pubs.acs.org
WJ Link, RF Borne, FL Setliff - Journal of Heterocyclic …, 1967 - Wiley Online Library
2-Amino-5-methylpyridine (I)(108.0 g., 1.0 mole) and glacial acetic acid (300 ml.) were combined and heated at 80'until solution was effected. Bromine (160 g., 55 ml., 1.0 mole) in acetic …
Number of citations: 14 onlinelibrary.wiley.com
LO Moore - Journal of Chemical and Engineering Data, 1970 - ACS Publications
… 3-bromo-2-fluoro-5methylpyridine (Ic)via diazotization of 2-amino-3-bromo5-methylpyridine (la) in hydrochloric and fluoboric acid, respectively. We now …
Number of citations: 2 pubs.acs.org
E Christiansen, C Urban, M Grundmann… - Journal of medicinal …, 2011 - ACS Publications
… LDA (1.8 M in THF/heptanes/ethylbenzene, 0.8 mL) was added, and the mixture was stirred for 10 min before dropwise addition of the 3-bromo-2-fluoro-5-methylpyridine (274 mg, 1.44 …
Number of citations: 85 pubs.acs.org

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